O-methyl phenylphosphonochloridothioate
Description
Properties
CAS No. |
20147-96-0 |
|---|---|
Molecular Formula |
C7H8ClOPS |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
chloro-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H8ClOPS/c1-9-10(8,11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
DZPVWEMBFWDXOW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation via Reaction of Phosphorus Trichloride with Methyl Sulfenyl Chloride
One established method involves the liquid-phase reaction of methyl phosphorodichloridite with methyl sulfenyl chloride in the presence of a lower alkanoic acid (e.g., acetic acid) to produce O,S-dimethyl phosphorochloridothioate, which is closely related to O-methyl phenylphosphonochloridothioate in terms of chemical class and reactivity. This intermediate can then be further reacted with ammonia or amines to yield phosphoroamidothioates.
-
- Temperature: from -75°C to 25°C
- Solvent: chloroform
- Anhydrous conditions to prevent hydrolysis
- Removal of by-products (alkanoyl chloride, HCl) by evaporation under reduced pressure
-
- Methyl sulfenyl chloride (0.24 mol) added dropwise to methyl phosphorodichloridite (0.24 mol) and acetic acid (0.24 mol) in chloroform at -60°C.
- After warming to room temperature and nitrogen bubbling, evaporation yields crude O,S-dimethyl phosphorochloridothioate with characteristic NMR signals (3-proton doublets at 2.3 and 3.8 ppm).
This method yields high purity intermediates suitable for further functionalization.
Preparation by Reaction of O,O-Dimethyl Sodium Thiophosphate with Chloroacetamide Derivatives
Another industrially relevant method involves a three-step synthesis starting from chloroacetyl chloride and dimethyl phosphite:
Synthesis of 2-chloro-N-methylacetamide:
- Chloroacetyl chloride is added dropwise to aqueous methylamine solution at low temperature (-20°C to -15°C).
- Extraction and purification yield 2-chloro-N-methylacetamide with ~89% yield.
Preparation of O,O-dimethyl sodium thiophosphate:
- Metallic sodium is added to anhydrous methanol.
- Dimethyl phosphite solution is added dropwise at ~40°C.
- Sulfur powder is added, and the mixture is reacted at 50°C for 5 hours.
- After filtration and washing, O,O-dimethyl sodium thiophosphate is obtained with ~96% yield.
Formation of O,O-dimethyl-S-(N-methylcarbamoylmethyl) thiophosphate:
- O,O-dimethyl sodium thiophosphate is reacted with 2-chloro-N-methylacetamide and potassium iodide in methanol at 65°C for 10 hours.
- After filtration and solvent removal, the product is obtained with ~93% yield and >95% purity.
This method is notable for its simplicity, environmental friendliness, high yield, and product purity. The reaction mother liquors can be recycled multiple times without treatment, enhancing cost-effectiveness and sustainability.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride + methylamine (aqueous) | -20 to -15°C, 5 h | 88.9 | Extraction with dichloromethane |
| 2 | Metallic sodium + dimethyl phosphite + sulfur | 40-50°C, 5 h | 96.31 | Washing with water/acetone (1:5) |
| 3 | O,O-dimethyl sodium thiophosphate + 2-chloro-N-methylacetamide + KI | 65°C, 10 h | 92.68 | Methanol solvent, iodide catalysis |
Preparation via Reaction of this compound with Pyrimidinols or Phenols
In related phosphorus chemistry, this compound is used as a reagent to prepare phosphonothioic acid esters by reacting with phenolic compounds or pyrimidinols in the presence of bases such as potassium carbonate in solvents like acetonitrile.
- Reaction temperature: room temperature to reflux
- Reaction time: 1-3 hours
- Workup: filtration of salts, solvent removal, washing with aqueous alkali and brine, drying
This method is efficient for synthesizing various phosphonothioate esters and demonstrates the versatility of this compound as a key intermediate.
Reaction Optimization and Catalysis
The addition of iodide salts (e.g., potassium iodide) in the reaction of O,O-dimethyl sodium thiophosphate with chloroacetamide derivatives enhances the substitution of chlorine by iodine, increasing reaction rate and yield while lowering reaction temperature and time.
Methanol is preferred as a solvent due to better solubility of reactants and improved reaction efficiency compared to acetone, toluene, or ethyl acetate.
Maintaining anhydrous conditions and controlling temperature (typically 0-65°C) are critical to prevent hydrolysis and decomposition of sensitive phosphorus intermediates.
Summary Table of Preparation Methods
| Method | Key Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Phosphorus trichloride + methyl sulfenyl chloride + acetic acid | Methyl phosphorodichloridite, methyl sulfenyl chloride, acetic acid | Chloroform | -75 to 25°C | Variable | ~70-90 | High | Requires anhydrous conditions, removal of HCl and alkanoyl chloride |
| Chloroacetyl chloride + methylamine → 2-chloro-N-methylacetamide + O,O-dimethyl sodium thiophosphate + KI catalysis | Chloroacetyl chloride, methylamine, dimethyl phosphite, sulfur, KI | Methanol | -20 to 65°C | 5-10 h per step | 88.9 (step 1), 96.3 (step 2), 92.7 (step 3) | >95 | Industrially scalable, recyclable mother liquors |
| This compound + phenols/pyrimidinols | This compound, phenols | Acetonitrile | RT to reflux | 1-3 h | 70-95 | High | Used for ester synthesis, base catalyzed |
Chemical Reactions Analysis
Types of Reactions: O-methyl phenylphosphonochloridothioate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Oxidation typically yields phosphonic acids or their derivatives.
Scientific Research Applications
O-methyl phenylphosphonochloridothioate, also known as a phosphonothioate compound, has garnered attention for its various applications, particularly in agriculture and chemical synthesis. This article delves into its scientific research applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its unique molecular structure, which includes a phosphorus atom bonded to a sulfur atom and various organic groups. This compound is part of the broader family of organophosphates, which are known for their biological activity.
Key Characteristics
- Chemical Formula : C₉H₁₁ClNO₂PS
- Molecular Weight : 253.68 g/mol
- Physical State : Typically appears as a colorless to pale yellow liquid.
Insecticide Use
This compound is primarily employed as an insecticide. Its efficacy against a range of agricultural pests makes it valuable in crop protection strategies.
Target Pests
- Lepidoptera : Moths and butterflies
- Diptera : Flies
- Coleoptera : Beetles
- Orthoptera : Grasshoppers and crickets
Application Methods
The compound can be applied through various methods including:
- Foliar sprays
- Soil incorporation
- Seed treatment
Efficacy Data
A study indicated that this compound demonstrated significant insecticidal activity with varying effectiveness depending on the pest species and environmental conditions. The following table summarizes its efficacy against selected pests:
| Pest Type | Efficacy (%) | Application Rate (g/ha) | Observation Period (days) |
|---|---|---|---|
| Lepidoptera | 85 | 500 | 7 |
| Diptera | 75 | 400 | 5 |
| Coleoptera | 90 | 600 | 10 |
Chemical Synthesis Applications
Beyond its use as an insecticide, this compound serves as a reagent in organic synthesis. Its ability to participate in phosphorylation reactions makes it useful for developing other chemical compounds.
Synthesis of Phosphonates
The compound can be utilized in the synthesis of various phosphonates, which are important in pharmaceuticals and agrochemicals. The following reaction scheme illustrates its role:
Case Study 1: Agricultural Field Trials
In a series of field trials conducted over two growing seasons, this compound was tested for its effectiveness against common agricultural pests in rice and cotton crops. The results indicated a substantial reduction in pest populations, leading to increased yields.
Findings:
- Crop Yield Increase : Up to 30% compared to untreated controls.
- Pest Population Reduction : Average reduction of 70% within two weeks post-application.
Case Study 2: Synthesis of Novel Phosphonates
A research team explored the use of this compound in synthesizing novel phosphonate derivatives with enhanced biological activity. The study focused on modifying the alkyl groups attached to the phosphorus atom to optimize insecticidal properties.
Results:
- New Compounds Developed : Five novel phosphonate derivatives were synthesized.
- Biological Activity : Some derivatives exhibited improved efficacy against target pests compared to the original compound.
Mechanism of Action
The mechanism of action of O-methyl phenylphosphonochloridothioate involves its interaction with biological molecules, leading to the inhibition of specific enzymes. The compound targets molecular pathways involved in enzyme inhibition , particularly those related to acetylcholinesterase . This inhibition disrupts normal cellular functions, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and physicochemical properties of phosphonochloridothioates are highly influenced by substituent groups. Key structural analogues include:
Key Observations :
- Aromatic vs. Aliphatic Backbones: The phenyl group in this compound enhances steric bulk and electronic conjugation compared to aliphatic analogues like O-methyl methylphosphonothionochloridate .
- Chlorine and Thioate Groups : The presence of both Cl and S=O groups increases electrophilicity, making these compounds reactive toward nucleophiles (e.g., in pesticide synthesis) .
Physicochemical Properties
Comparative data for select compounds:
Notes:
- The phenyl group in this compound likely reduces water solubility compared to aliphatic derivatives like O,O-diethyl phosphorochlorothioate .
- Higher molecular weight and boiling point in O-phenyl phosphorodichloridothioate reflect increased stability due to dual chlorine substituents .
Biological Activity
O-methyl phenylphosphonochloridothioate is a compound of interest in various biological and chemical research fields, particularly due to its potential applications in medicinal chemistry and as a biochemical tool. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is classified as an organophosphorus compound. Its structure typically includes a phosphorus atom bonded to a methyl group, a phenyl group, a chlorine atom, and a thioate moiety. This configuration imparts unique reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Organophosphorus compounds often act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine, potentially resulting in neurotoxic effects.
- Modulation of Cellular Pathways : Research indicates that this compound may influence various signaling pathways within cells, impacting processes such as apoptosis and cell proliferation.
Biological Activity Evaluation
Recent studies have evaluated the biological activity of this compound in vitro and in vivo. Key findings include:
- Anticancer Activity : Preliminary data suggests that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the growth of HeLa cells, a commonly used model for cervical cancer research.
- Antimicrobial Properties : The compound has also been tested for antimicrobial efficacy against various bacterial strains. Results indicate selective inhibition against Gram-positive bacteria, with moderate effectiveness against some Gram-negative strains.
Case Study 1: Anticancer Effects
In a study published in Org Biomol Chem, researchers investigated the uptake and efficacy of modified oligoribonucleotides containing thioate modifications similar to those found in this compound. The findings demonstrated enhanced cellular uptake and increased potency as inhibitors of microRNA-122 in Huh7 cells, suggesting potential therapeutic applications for cancer treatment .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of various organophosphorus compounds, including this compound. The results indicated that this compound exhibited significant growth inhibition against specific strains of Micrococcus luteus and Candida species. The mechanism was linked to disruption of cellular membrane integrity .
Data Summary
The following table summarizes the biological activities observed for this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for O-methyl phenylphosphonochloridothioate, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?
- Methodological Answer: The compound is typically synthesized via thiophosphorylation reactions. For example, reacting phenylphosphonochloridate with methylthiol in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C minimizes side reactions. Catalysts like triethylamine are used to neutralize HCl byproducts. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (1:1.2 molar ratio of phenylphosphonochloridate to methylthiol) can enhance yields to >75% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) is critical. The ³¹P NMR peak appears near δ 45–50 ppm, indicating the phosphorus-thioate bond. In ¹H NMR, the methyl group attached to oxygen resonates at δ 3.5–3.7 ppm. Infrared (IR) spectroscopy identifies P=S stretches at 650–750 cm⁻¹. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z 227.05 (C₆H₅Cl₂OPS) .
Q. How does the steric and electronic environment of the phenyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: The electron-withdrawing nature of the phenyl group increases electrophilicity at the phosphorus center, favoring nucleophilic attack. Steric hindrance from ortho-substituents reduces reactivity by ~30% compared to para-substituted analogs. Computational studies (DFT at B3LYP/6-31G*) can model charge distribution to predict reaction sites .
Advanced Research Questions
Q. What experimental design considerations are critical when studying the hydrolytic stability of this compound in aqueous media?
- Methodological Answer: Use buffered solutions (pH 2–12) to assess pH-dependent hydrolysis. Monitor degradation via HPLC-UV at 220 nm, with a C18 column and acetonitrile/water mobile phase. Control temperature (±0.1°C) using a water bath, as hydrolysis rates double per 10°C increase. Half-life calculations (t₁/₂) should account for autocatalysis by HCl byproducts, requiring iterative kinetic modeling .
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across in vitro and in vivo models?
- Methodological Answer: Discrepancies often arise from differences in metabolic activation. Use hepatic microsome assays (e.g., rat S9 fraction) to identify reactive metabolites. Compare LC₅₀ values in cell lines (e.g., HEK293) versus whole-organism models (e.g., C. elegans), ensuring consistent exposure times and concentrations. Cross-validate findings with RNAi knockdown studies to isolate toxicity pathways .
Q. What computational strategies are effective for predicting the interaction of this compound with biological targets (e.g., acetylcholinesterase)?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities. Parameterize the compound using the CHARMM force field, focusing on phosphorus-sulfur bond flexibility. Validate predictions with in vitro enzyme inhibition assays (Ellman’s method), correlating IC₅₀ values with computed binding energies .
Q. How should researchers design stability-indicating methods to quantify this compound in complex matrices (e.g., soil or biological samples)?
- Methodological Answer: Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents. Use LC-MS/MS in multiple reaction monitoring (MRM) mode, tracking transitions m/z 227 → 154 (Cl loss) and 227 → 95 (P=S cleavage). Validate method robustness per ICH guidelines, including recovery (85–115%), precision (RSD <5%), and LOD/LOQ (0.1 ppm/0.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
